molecular formula C21H26F2N6O B4455331 N-(3,5-Difluorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(3,5-Difluorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B4455331
M. Wt: 416.5 g/mol
InChI Key: PKNJAOPMLRLXNK-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, a pyrimidine ring, and a difluorophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(3,5-Difluorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Difluorophenyl)-2-furamide
  • N-(2-Fluoro-5-methylphenyl)-3-furamide
  • 3,6-Dichloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide

Uniqueness

N-(3,5-Difluorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(3,5-difluorophenyl)-4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N6O/c1-15-24-19(27-5-3-2-4-6-27)14-20(25-15)28-7-9-29(10-8-28)21(30)26-18-12-16(22)11-17(23)13-18/h11-14H,2-10H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNJAOPMLRLXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC(=C3)F)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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